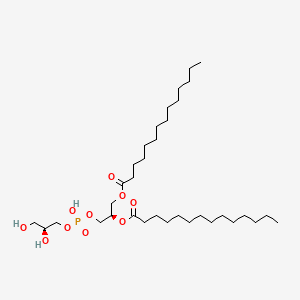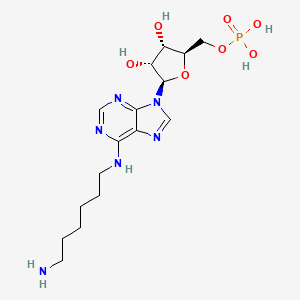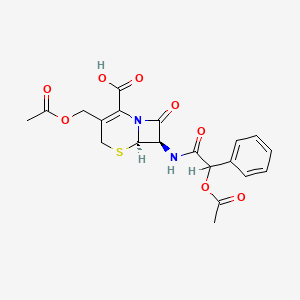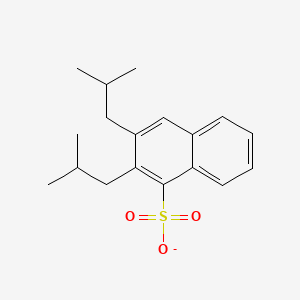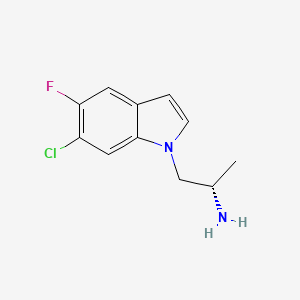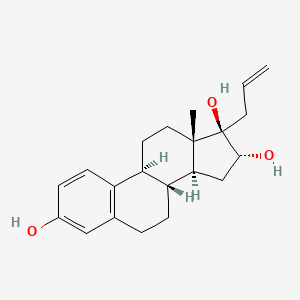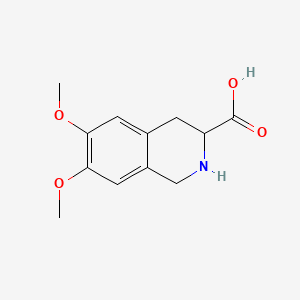
Ácido 6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been achieved through various methods. Directed (R)- or (S)-selective dynamic kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters has been employed, using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, resulting in high enantiopurity and good yields (Paál et al., 2008). Additionally, a diastereoselective approach utilizing a combination of the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis has also been documented, providing the compound with high enantiomeric excess (Bułyszko et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is central to its chemical characteristics, where stereospecific synthesis and resolution have led to the identification of its optical antipodes. The crystal structure of the R-hydrochloride salt form has been determined, highlighting the importance of stereochemistry in its biological activity (Mondeshka et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid showcase its versatility. Its synthesis involves steps such as acylation, the Bischler-Napieralski reaction, and reduction, followed by salt formation. These processes demonstrate the compound's reactivity and the ability to undergo structural modifications to enhance its properties (Xi, 2011).
Physical Properties Analysis
The physical properties of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as solubility and crystallinity, are influenced by its molecular structure and synthesis method. Although specific studies focusing solely on the physical properties were not highlighted, they are inferred through synthesis and structural analyses.
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations, are delineated through its synthetic routes. The compound's ability to undergo various chemical reactions, forming new derivatives and exhibiting different biological activities, underscores its chemical versatility. The synthesis of new substituted acetamide derivatives highlights its capacity for chemical modification, expanding its utility in medicinal chemistry (Aghekyan & Panosyan, 2016).
Aplicaciones Científicas De Investigación
Síntesis de derivados de isoquinolina quirales
El compuesto sirve como un intermedio clave en la síntesis diastereoselectiva de derivados de isoquinolina quirales. Estos derivados son significativos en la química medicinal debido a su amplia actividad biológica, que incluye propiedades antiinflamatorias, antivirales, antifúngicas y anticancerígenas potenciales .
Investigación del virus de la influenza
Se han sintetizado y evaluado derivados del ácido 6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-3-carboxílico como potentes inhibidores del dominio endonucleasa de la polimerasa ácida (PA) del virus de la influenza. Esta aplicación es crucial para el desarrollo de fármacos antivirales .
Tratamiento de la enfermedad de Parkinson
Un derivado específico, el ácido 6,7-dihidroxi-1-metil-1,2,3,4-tetrahidroisoquinolina-1,3-dicarboxílico, aislado de Mucuna pruriens y sintetizado a partir de L-DOPA, actúa como un inhibidor periférico de la catecol-O-metiltransferasa (COMTI). Esto tiene implicaciones para el tratamiento de la enfermedad de Parkinson .
Síntesis de productos naturales
La forma ópticamente pura de este compuesto es un bloque de construcción importante para la síntesis de productos naturales. Su versatilidad en la formación de varios derivados de productos naturales lo convierte en un activo valioso en los productos farmacéuticos sintéticos .
Desarrollo de medicamentos cardiovasculares
El compuesto se ha utilizado en el desarrollo de nuevos medicamentos cardiovasculares. Por ejemplo, se han desarrollado derivados como inhibidores del canal If actual (canal If), que son tratamientos potenciales para la angina estable y la fibrilación auricular .
Metodología de síntesis orgánica
El compuesto está involucrado en metodologías innovadoras de síntesis orgánica, como la reacción de Petasis y la ciclización de Pomeranz-Fritsch-Bobbitt. Estos métodos son fundamentales en el campo de la síntesis orgánica para construir arquitecturas moleculares complejas .
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been shown to inhibit the influenza virus polymerase acidic (pa) endonuclease domain, which plays a crucial role in the replication of the influenza virus .
Pharmacokinetics
It is known that similar compounds have good plasma drug concentration after oral administration .
Result of Action
Similar compounds have been shown to have antiproliferative effects, indicating that they may inhibit the growth of cells .
Action Environment
It is known that similar compounds have been synthesized and evaluated under various conditions .
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which has implications for neurological conditions like Parkinson’s disease. Additionally, this compound has been found to interact with influenza virus polymerase acidic (PA) endonuclease, inhibiting its activity and thus exhibiting potential anti-viral properties .
Cellular Effects
The effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on cellular processes are profound. It has been observed to exert antiproliferative effects on hepatocellular carcinoma cells, indicating its potential as an anti-cancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the levels of various metabolites, as evidenced by NMR-based metabolic studies .
Molecular Mechanism
At the molecular level, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with COMT involves binding to the active site of the enzyme, preventing the methylation of catecholamines . This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit the activity of influenza virus PA endonuclease by binding to its active site, thereby preventing viral replication .
Temporal Effects in Laboratory Settings
The temporal effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its antiproliferative effects on cancer cells persist over extended periods, indicating its potential for sustained therapeutic applications . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid vary with dosage. At lower doses, it has been shown to exhibit significant antiproliferative and anti-inflammatory effects without causing toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported into hepatocytes via organic anion transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a critical role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the mitochondria can influence mitochondrial function, including energy production and apoptosis .
Propiedades
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYXEHBJIMGDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390278 | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76824-86-7 | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the mechanism of action of M1 against hepatic carcinoma cells?
A1: Research suggests that M1 exerts its antiproliferative effect by inducing apoptosis in hepatic carcinoma cells. Molecular modeling studies indicate a strong binding affinity of M1 to caspase-8 []. Furthermore, in vitro studies using the human hepatic carcinoma cell line (Huh-7) demonstrated that M1 treatment inhibited caspase-8 enzyme activity, a key step in the apoptotic cascade [].
Q2: What is the efficacy of M1 against hepatic carcinoma cells in vitro?
A2: In vitro studies using the MTT assay revealed that M1 exhibits potent antiproliferative activity against Huh-7 cells with a half-maximal effective concentration (EC50) of 13.97 μM []. This finding suggests that M1 effectively inhibits the growth and proliferation of these cancer cells at micromolar concentrations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

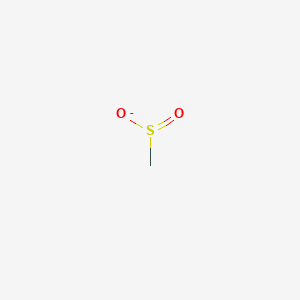
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)
